8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines This compound is characterized by the presence of a bromine atom at the 8th position and a methyl group at the 2nd position of the benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and bromine.
Bromination: The bromination reaction is carried out by reacting the starting material with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous purification processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzoxazepine derivatives.
Substitution: Formation of substituted benzoxazepine derivatives with various functional groups.
Scientific Research Applications
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to design more effective derivatives.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid hydrochloride
- Methyl 8-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
- (8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-yl)methanol hydrochloride
Uniqueness
8-Bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H13BrClNO |
---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
8-bromo-2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-7-5-12-6-8-2-3-9(11)4-10(8)13-7;/h2-4,7,12H,5-6H2,1H3;1H |
InChI Key |
WBOFBFGXQSMHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C(O1)C=C(C=C2)Br.Cl |
Origin of Product |
United States |
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